molecular formula C10H13NO3S B1478655 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2092798-59-7

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Cat. No.: B1478655
CAS No.: 2092798-59-7
M. Wt: 227.28 g/mol
InChI Key: COBZJTXAGZYYNA-UHFFFAOYSA-N
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Description

“1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The benzothiadiazine ring has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides . Another study reported the synthesis of new 2,1-benzothiazine derivatives by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes .


Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The benzothiadiazine ring can have various functional groups attached to it, which are responsible for its activity .

Scientific Research Applications

Antibacterial and Antioxidant Activity

A study on novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides revealed their synthesis starting from ultrasonic mediated N-alkylation of sodium saccharin. These compounds showed promising preliminary evaluation for their antibacterial and DPPH radical scavenging activities, indicating their potential in the development of new therapeutic agents with antibacterial and antioxidant properties (Zia-ur-Rehman et al., 2009).

Monoamine Oxidase Inhibition

Research on 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxides highlighted their synthesis and biological evaluation as monoamine oxidase inhibitors. These compounds demonstrated competitive inhibition profiles for both MAO-A and MAO-B isozymes, with selectivity towards MAO-A. This suggests their applicability in treating depression and other neurological disorders by modulating monoamine oxidase activity (Ahmad et al., 2018).

Synthesis and Structural Analysis

A study described the facile synthesis and crystallographic analysis of methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate. This research provided insights into the structural characteristics of benzo[e][1,2]thiazine derivatives, which are critical for understanding their chemical behavior and potential applications in material science and pharmaceutical chemistry (Arshad et al., 2013).

Corrosion Inhibition

The compound Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-3-carboxylate demonstrated a significant inhibition effect on mild steel corrosion in phosphoric acid solutions. Its adsorption properties and efficiency as a corrosion inhibitor suggest its potential industrial application in protecting metals from corrosion, highlighting the versatility of benzo[c][1,2]thiazine 2,2-dioxide derivatives in material science (El-khlifi et al., 2022).

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including “1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . The main area of interest is in the search for antihypertensives . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost .

Mechanism of Action

Target of Action

The primary targets of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide are AMPA receptors and KATP channels . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. KATP channels are ATP-sensitive potassium channels that couple cell metabolic status to the electrical activity of the cell membrane.

Mode of Action

This compound interacts with its targets by acting as an activator . It binds to the AMPA receptors and KATP channels, leading to their activation. This results in increased potassium efflux in the case of KATP channels, and increased sodium and calcium influx in the case of AMPA receptors.

Biochemical Pathways

The activation of AMPA receptors and KATP channels by this compound affects several biochemical pathways. The activation of AMPA receptors leads to an increase in intracellular calcium levels, which can affect various calcium-dependent signaling pathways. The activation of KATP channels leads to hyperpolarization of the cell membrane, which can affect various signaling pathways related to membrane potential .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .

Result of Action

The activation of AMPA receptors and KATP channels by this compound can have various molecular and cellular effects. For example, it can lead to changes in intracellular calcium levels, membrane potential, and various signaling pathways. These changes can have various effects on cell function, depending on the specific cell type and context .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its stability and activity. In addition, the presence of other molecules in the environment can affect its binding to its targets and its subsequent effects .

Biochemical Analysis

Biochemical Properties

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including KATP channels and AMPA receptors . The interaction with KATP channels, which are found in pancreatic endocrine tissue and vascular smooth muscle tissue, leads to the inhibition of insulin release from pancreatic B cells . Additionally, its interaction with AMPA receptors modulates synaptic transmission in the central nervous system .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with KATP channels affects insulin secretion in pancreatic cells, while its modulation of AMPA receptors impacts neuronal signaling . These interactions can lead to changes in cellular metabolism and gene expression, affecting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as a KATP channel activator, leading to the inhibition of insulin release from pancreatic B cells . Additionally, it modulates AMPA receptors, influencing synaptic transmission in neurons . These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of insulin secretion and neuronal signaling . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with KATP channels and AMPA receptors influences metabolic pathways related to insulin secretion and neuronal signaling . These interactions can lead to changes in metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific target sites to exert its activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, where it interacts with enzymes and receptors . These interactions are essential for the compound’s biochemical effects, as they determine its accessibility to target biomolecules .

Properties

IUPAC Name

1-ethyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-11-9-6-4-3-5-8(9)10(12)7-15(11,13)14/h3-6,10,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBZJTXAGZYYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(CS1(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 2
1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 3
1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 4
1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 5
1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 6
1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

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